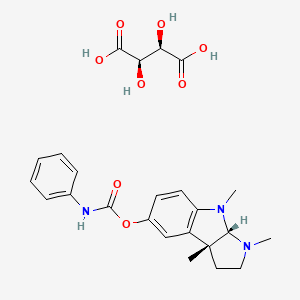

Buntanetap Tartrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

865795-23-9 |

|---|---|

Fórmula molecular |

C24H29N3O8 |

Peso molecular |

487.5 g/mol |

Nombre IUPAC |

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1 |

Clave InChI |

XKKPTCVQEJZDGT-WXJUTALTSA-N |

SMILES isomérico |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Buntanetap Tartrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buntanetap Tartrate, formerly known as Posiphen or ANVS401, is an investigational small molecule therapeutic with a novel mechanism of action for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][3] Discovered at the National Institutes of Aging, this orally bioavailable compound is the chirally pure positive (+) enantiomer of phenserine.[4][5][6] Unlike its parent compound, Buntanetap does not inhibit acetylcholinesterase, a common target for symptomatic Alzheimer's treatments.[5][6][7] Instead, it functions as a translational inhibitor of multiple neurotoxic proteins. This guide provides a detailed overview of the discovery, proposed synthesis pathway, and the molecular mechanism of action of Buntanetap, supplemented with available quantitative data from preclinical and clinical studies.

Discovery and Background

This compound originated from the intramural research program at the US National Institute on Aging (NIA).[8] It was developed as the chirally pure (+) enantiomer of phenserine, a compound previously investigated for its acetylcholinesterase inhibitory activity.[6][7] A key distinction of Buntanetap is its lack of significant acetylcholinesterase inhibition, which shifts its therapeutic focus from symptomatic treatment to a disease-modifying approach by targeting the root cause of neurotoxicity.[5][6][7] The drug is being developed by Annovis Bio, Inc. for several neurodegenerative conditions, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][9][10] In July 2024, Annovis Bio received FDA approval to transition to a new, more stable crystalline form of buntanetap for future clinical trials, along with a provisional patent for its manufacturing process.[11]

Synthesis Pathway

Buntanetap is an orally bioavailable small molecule derived from a biochemical synthetic pathway.[4] While detailed, proprietary synthesis protocols are not fully public, published information provides a general method for the preparation of a specific crystalline form (Form A, Anhydrate).

Experimental Protocol: Synthesis of this compound (Form A, Anhydrate)

The following protocol describes a method for preparing a specific crystalline form of this compound:

-

Dissolution: Dissolve the Buntanetap base in ethanol (3.5 mL per gram of base).

-

Heating: Heat the resulting solution to a temperature between 35°C and 50°C.

-

Tartaric Acid Addition: Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL/g) and purified water (0.3 mL/g). Add this solution to the heated Buntanetap base solution.

-

Stirring: Stir the combined solution for 30 minutes at 35–50°C.

-

Precipitation: Add methyl t-butyl ether (MTBE) (12 mL per gram of initial base) to the solution to induce precipitation of the tartrate salt.

-

Isolation and Drying: The resulting crystalline solid (Form A) is then isolated and dried.[12]

Note: This protocol is for a specific polymorphic form. The synthesis of the initial Buntanetap base is a multi-step process not detailed in the available public literature.

Mechanism of Action

Buntanetap employs a unique mechanism that precedes the formation of toxic protein aggregates. It acts as a translational inhibitor, selectively reducing the synthesis of multiple neurotoxic proteins implicated in the pathology of various neurodegenerative diseases.[2][3][13]

Target: The Iron-Responsive Element (IRE)

The primary target of Buntanetap is an atypical iron-responsive element (IRE) located in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) of several neurotoxic proteins.[3][13][14] This conserved stem-loop structure is found in the mRNA of proteins including:

Molecular Action: Stabilization of the IRP1-IRE Complex

In conditions of high intracellular iron, which is often observed in aging and neurodegenerative diseases, the Iron Regulatory Protein 1 (IRP1) detaches from the IRE.[3][13][14] This release allows the mRNA to bind to ribosomes, initiating the translation and synthesis of the neurotoxic protein.

Buntanetap intervenes by binding to and strengthening the IRP1-IRE complex.[3][4] This stabilization prevents the mRNA from associating with the ribosome, thereby inhibiting the translation process.[3][13] By reducing the rate of synthesis of these key proteins, Buntanetap effectively lowers their overall levels, which in turn is hypothesized to decrease the formation of toxic oligomers and plaques, restore axonal transport, reduce neuroinflammation, and ultimately protect nerve cells from degeneration.[1][3][11]

Below is a diagram illustrating the signaling pathway of Buntanetap's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Buntanetap.

Table 1: Preclinical Efficacy in Mouse Models

| Model | Treatment | Effect | % Reduction vs. Control | Reference |

| APP/PS1 Mouse | Posiphen | Hippocampal APP | ~40-50% | [7] |

| APP/PS1 Mouse | Posiphen | Hippocampal CTFα | ~40-50% | [7] |

| APP/PS1 Mouse | Posiphen | Hippocampal CTFβ | ~40-50% | [7] |

| APP/PS1 Mouse | Posiphen | Hippocampal Aβ42 | 68% | [7] |

Table 2: Pharmacokinetics of Buntanetap Crystalline Forms in Mice

| Parameter | Form A (Anhydrate) | Form B | Reference |

| Cmax (ng/mL) | 939 ± 445 | 828 ± 192 | [12] |

| Tmax (h) | 0.5 | 0.25 | [12] |

| AUC0-last (ng·h/mL) | 1707 | 1186 | [12] |

| T1/2 (h) | 0.56 | 0.97 | [12] |

Table 3: Clinical Trial Data - Alzheimer's Disease (Phase 2/3)

| Patient Group | Dose | Endpoint | Improvement vs. Placebo | P-value | Reference |

| Early AD | 7.5 mg | ADAS-Cog11 | 2.19 points | 0.013 | [15] |

| Early AD | 15 mg | ADAS-Cog11 | 2.79 points | 0.001 | [15] |

| Early AD | 30 mg | ADAS-Cog11 | 3.32 points | <0.001 | [15] |

Table 4: Clinical Trial Biomarker Data - Alzheimer's Disease (Phase 2/3)

| Biomarker Category | Specific Marker | Effect of Buntanetap | Reference |

| Neurotoxic Proteins (CSF) | sAPPα, sAPPβ | Reduction | [6] |

| Neurotoxic Proteins (CSF) | Total Tau, Phospho-Tau | Reduction | [6][15] |

| Neurodegeneration | Neurofilament Light Chain (NFL) | Decreased Levels | [16] |

| Inflammation | IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduction | [16][17] |

| Inflammation (CSF) | YKL-40, Complement C3, MCP-1 | Reduction | [6] |

Experimental Methodologies

Stable Isotope Labeling Kinetics (SILK™)

To assess the pharmacodynamic effects of Buntanetap on the translation of APP mRNA, the Stable Isotope Labeling Kinetics (SILK) technique was employed in a clinical study.[1][8]

-

Protocol Overview:

-

Patients receive a continuous infusion of 13C6-leucine, a stable, non-radioactive labeled amino acid.

-

This labeled leucine is incorporated into newly synthesized proteins, including Aβ40, in the brain.[8]

-

Cerebrospinal fluid (CSF) is collected over a 36-hour period to accommodate the full cycle of APP synthesis, processing, and degradation.[1]

-

The ratio of 13C6-leucine-labeled Aβ to unlabeled Aβ in the CSF is measured over time using mass spectrometry.

-

The fractional synthesis rate (FSR) is calculated as the rate of change of this ratio, normalized to the plasma concentration of labeled leucine.[8]

-

This methodology allows for a direct measurement of protein synthesis rates in the central nervous system, providing evidence for Buntanetap's proposed mechanism as a translational inhibitor.[1]

Western Blot for Protein Quantification

To determine the effect of Buntanetap on protein levels in preclinical models, standard Western blot analysis is used.

-

Protocol Overview:

-

Brain tissue (e.g., hippocampus) is harvested from treated and control animals.

-

Proteins are extracted and separated by size using SDS-PAGE.

-

Separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., APP, Aβ, α-synuclein).

-

A secondary antibody conjugated to an enzyme is used for detection.

-

The resulting bands are visualized and quantified to compare protein levels between treated and untreated groups.

-

This workflow provides quantitative data on the reduction of specific neurotoxic proteins following Buntanetap administration.

Conclusion

This compound represents a promising therapeutic candidate that addresses neurodegenerative diseases through a novel mechanism of action. By inhibiting the translation of multiple neurotoxic proteins at their source, it has the potential to be a disease-modifying agent for both Alzheimer's and Parkinson's diseases. The data from preclinical and clinical studies support its proposed mechanism and demonstrate a favorable safety profile and preliminary efficacy.[18] Ongoing and future pivotal trials will be crucial in further elucidating its therapeutic potential.[19]

References

- 1. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]

- 2. What is Buntanetap used for? [synapse.patsnap.com]

- 3. Our Science [annovisbio.com]

- 4. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]

- 5. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression | MDPI [mdpi.com]

- 6. Buntanetap | ALZFORUM [alzforum.org]

- 7. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Annovis Bio Announces FDA Authorization to Proceed with Phase 2/3 Trial for Buntanetap in Alzheimer's Disease [prnewswire.com]

- 10. This compound by Annovis Bio for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. neurologylive.com [neurologylive.com]

- 16. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]

- 17. investing.com [investing.com]

- 18. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Buntanetap Tartrate: A Comprehensive Technical Guide to its Biological Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buntanetap Tartrate (formerly known as Posiphen or ANVS401) is an orally bioavailable small molecule investigational drug that represents a novel therapeutic approach for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique mechanism of action involves the translational inhibition of multiple neurotoxic proteins implicated in the pathology of these conditions. This technical guide provides an in-depth overview of the known biological targets of Buntanetap, its molecular mechanism, and the experimental evidence supporting its mode of action.

Core Mechanism of Action: Translational Inhibition of Neurotoxic Proteins

Buntanetap functions as a translational inhibitor of neurotoxic aggregating proteins (TINAPs).[1] It selectively targets the messenger RNA (mRNA) of several key proteins involved in neurodegeneration, preventing their synthesis. This is achieved by modulating the interaction between an iron-responsive element (IRE) present in the 5'-untranslated region (5'-UTR) of these target mRNAs and the Iron Regulatory Protein 1 (IRP1).[2][3][4]

In pathological conditions associated with neurodegenerative diseases, elevated intracellular iron levels can disrupt the binding of IRP1 to the IRE, leading to the translation of neurotoxic proteins.[4][5][6] Buntanetap is reported to strengthen the binding of IRP1 to this atypical IRE, even in the presence of high iron concentrations.[3][5] This stabilized IRP1-IRE complex physically obstructs the association of the mRNA with the ribosome, thereby inhibiting the initiation of translation.[3][6]

Identified Biological Targets

The primary biological targets of Buntanetap are the mRNAs of several proteins known to form toxic aggregates in the brain. The presence of a conserved, atypical IRE in the 5'-UTR of these mRNAs confers sensitivity to Buntanetap's regulatory action.[2][3]

The identified targets include:

-

Amyloid Precursor Protein (APP): Inhibition of APP translation leads to a reduction in its various cleavage products, including the neurotoxic amyloid-beta (Aβ) peptides that form amyloid plaques in Alzheimer's disease.[2][7][8]

-

Tau (MAPT): By inhibiting the translation of tau mRNA, Buntanetap may reduce the levels of total tau and its hyperphosphorylated forms, which aggregate to form neurofibrillary tangles in Alzheimer's disease and other tauopathies.[2][7]

-

Alpha-synuclein (αSYN): In Parkinson's disease, the aggregation of α-synuclein into Lewy bodies is a key pathological hallmark. Buntanetap reduces the production of α-synuclein by inhibiting the translation of its mRNA.[2][7]

-

TDP-43 (TARDBP): TAR DNA-binding protein 43 is implicated in the pathology of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia, and its aggregates are also found in a significant proportion of Alzheimer's cases.[2][3] Buntanetap has been shown to reduce TDP-43 levels.[1]

-

Huntingtin (HTT): The mRNA for the Huntingtin protein also contains an atypical IRE, making it a target for Buntanetap's translational inhibition, which is relevant for Huntington's disease.[2]

Quantitative Data

The following tables summarize the key quantitative data related to Buntanetap's interaction with its targets and its effects observed in clinical studies.

| Parameter | Value | Target/System | Reference |

| IC50 | 3.2 nM | Atypical IRE loop/IRP1 complex | [2] |

| Table 1: In Vitro Binding Affinity of Buntanetap |

| Clinical Trial | Patient Population | Dosage | Key Findings | Reference |

| Phase 2a | Early Alzheimer's Disease (n=14) | 80 mg/day for 25 days | 4.4-point improvement in ADAS-Cog11 from baseline (p=0.04); 3.3-point improvement over placebo. | [9] |

| Phase 2/3 | Mild Alzheimer's Disease (MMSE 21-24; n=90) | 15 mg/day and 30 mg/day | Statistically significant improvements in ADAS-Cog11 from placebo (p=0.042 and p=0.015, respectively). | [9] |

| Phase 2a | Parkinson's Disease | 10 mg/day and 20 mg/day | Statistically significant improvement in total MDS-UPDRS score from baseline. | [10] |

| Table 2: Summary of Key Clinical Efficacy Data |

| Biomarker | Effect Observed in Clinical Trials | Disease Context | Reference |

| sAPPα and sAPPβ | Reduction in CSF | Mild Cognitive Impairment | [5] |

| Total Tau (t-tau) and Phosphorylated Tau (p-tau) | Reduction in CSF | Mild Cognitive Impairment | [5] |

| Alpha-synuclein (αSYN) | Reduction in CSF | Parkinson's Disease | [2] |

| TDP-43 | 71.7% reduction in blood plasma | Parkinson's Disease | [1] |

| sTREM2 and GFAP | Significant reduction in PD patients | Parkinson's Disease | [11] |

| YKL-40 | Non-significant reduction | Parkinson's Disease | [11] |

| Neurofilament Light Chain (NfL) | Non-significant reduction | Alzheimer's and Parkinson's Disease | [11] |

| Inflammatory Markers (IL-5, IL-6, S100A12, IFN-γ, IGF1R) | Reduction in treatment group vs. placebo | Alzheimer's Disease | [12] |

| Table 3: Overview of Biomarker Changes in Response to Buntanetap |

Signaling Pathways and Experimental Workflows

Buntanetap's Mechanism of Action at the Molecular Level

The following diagram illustrates the signaling pathway through which Buntanetap inhibits the translation of neurotoxic proteins.

Caption: Buntanetap enhances the binding of IRP1 to the IRE on target mRNAs, blocking ribosomal association and inhibiting translation.

Experimental Workflow for Target Validation

The following diagram outlines a general experimental workflow for validating the translational inhibition of a target protein by Buntanetap.

Caption: A generalized workflow for validating Buntanetap's inhibitory effect on a target protein's translation in a cellular context.

Detailed Methodologies for Key Experiments

Stable Isotope Labeling Kinetics (SILK) for Measuring APP mRNA Translation in Humans

A clinical study employed the Stable Isotope Labeling Kinetics (SILK) technique to directly assess the pharmacodynamic effects of Buntanetap on the translation of APP mRNA in patients with early Alzheimer's disease.[8]

-

Objective: To measure the in vivo synthesis and clearance rates of APP and its cleavage product Aβ40 in the central nervous system.

-

Methodology:

-

Stable Isotope Administration: Participants receive a primed, constant intravenous infusion of a stable isotope-labeled amino acid (e.g., 13C6-leucine) over several hours. This labeled amino acid is incorporated into newly synthesized proteins.

-

Cerebrospinal Fluid (CSF) Sampling: Serial CSF samples are collected via an indwelling lumbar catheter over an extended period (e.g., 36 hours) following the initiation of the isotope infusion.

-

Sample Processing: The collected CSF is processed to isolate the proteins of interest (APP and Aβ40).

-

Mass Spectrometry Analysis: The isolated proteins are analyzed by mass spectrometry to determine the ratio of labeled to unlabeled protein over time.

-

Kinetic Modeling: The rate of incorporation of the labeled amino acid into the protein is used to calculate the fractional synthesis rate (FSR). The decline in the labeled protein after the infusion is stopped is used to determine the fractional clearance rate (FCR).

-

-

Application in Buntanetap Study: This method was used in a randomized, double-blind, placebo-controlled study where participants received oral Buntanetap or a placebo for up to 25 days before the SILK procedure.[8] The results provided evidence for a dose-dependent lowering of APP production by Buntanetap, as indicated by a lowered rate of translation, reduced maximum concentration (Cmax), and decreased area under the curve (AUC) of labeled APP.[8][13]

In Vitro Cell-Based Assays for Target Validation

Preclinical studies have utilized human neuroblastoma cell lines, such as SH-SY5Y, to investigate the effect of Buntanetap on the levels of neurotoxic proteins.[1]

-

Objective: To determine if Buntanetap treatment reduces the intracellular levels of target proteins like APP, α-synuclein, and TDP-43 in a neuronal cell model.

-

General Protocol Outline:

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions. For some experiments, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Treatment: Differentiated or undifferentiated cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis and Protein Extraction: After treatment, cells are harvested, and total protein is extracted using appropriate lysis buffers.

-

Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading in subsequent analyses.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., anti-APP, anti-α-synuclein, anti-TDP-43) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the levels of the target proteins are normalized to the loading control to determine the relative reduction in protein levels following Buntanetap treatment.

-

Biomarker Analysis in Clinical Trials

Clinical trials of Buntanetap have included the analysis of a panel of biomarkers in cerebrospinal fluid (CSF) and blood plasma to assess target engagement and downstream effects.

-

Objective: To measure changes in the levels of neurotoxic proteins, markers of neuroinflammation, and neuronal injury in response to Buntanetap treatment.

-

Methods:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used for the quantification of biomarkers such as sAPPα, sAPPβ, and YKL-40.

-

Luminex Assays: Employed for the measurement of Aβ40, Aβ42, total tau, and phosphorylated tau.

-

Meso Scale Discovery (MSD) Immunoassays: Utilized for the determination of α-synuclein and sTREM2 concentrations.

-

In-house ELISAs: Developed for the measurement of GFAP and NfL.

-

-

Sample Collection: CSF is typically collected via lumbar puncture, and blood samples are drawn to obtain plasma.

-

Data Analysis: Changes in biomarker levels from baseline to the end of the treatment period are compared between the Buntanetap-treated groups and the placebo group to assess the biological effects of the drug.

Conclusion

This compound's multitargeted approach of inhibiting the translation of several key neurotoxic proteins at once presents a promising strategy for the treatment of complex neurodegenerative diseases. Its mechanism, centered on the stabilization of the IRP1-IRE complex, is supported by preclinical and clinical data. The quantitative data on its binding affinity and the observed changes in clinical and biomarker endpoints underscore its potential as a disease-modifying therapy. Further research and ongoing late-stage clinical trials will be crucial in fully elucidating its therapeutic efficacy and safety profile.

References

- 1. neurologytoday.aan.com [neurologytoday.aan.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. FDA Accepts Final Protocol for Pivotal Phase 3 Alzheimer’s [globenewswire.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. alzforum.org [alzforum.org]

- 6. patientcareonline.com [patientcareonline.com]

- 7. Annovis Announces Novel Biomarker Data in Alzheimer’s Patients Supporting Buntanetap’s Potential as a Disease-Modifying Treatment [drug-dev.com]

- 8. SILK studies — capturing the turnover of proteins linked to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precise quantification of translation inhibition by mRNA structures that overlap with the ribosomal footprint in N-terminal coding sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukisotope.com [ukisotope.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Alzheimerâs & Parkinsonâs Disease Medication - Annovis Bio [annovisbio.com]

Buntanetap Tartrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap, also known as ANVS401 or Posiphen, is a clinical-stage drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is the tartrate salt of the (+) enantiomer of phenserine. Buntanetap's mechanism of action involves the inhibition of the translation of several neurotoxic proteins, including amyloid precursor protein (APP), alpha-synuclein (αSyn), and tau. This technical guide provides a comprehensive overview of the available data on the solubility and stability of buntanetap tartrate, critical parameters for its development as a therapeutic agent.

Physicochemical Properties

This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (3aR,8aS)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate tartrate | [1] |

| Molecular Formula | C₂₄H₂₉N₃O₈ | [2][3] |

| Molecular Weight | 487.5 g/mol | [2][3] |

| CAS Number | 865795-23-9 | [2] |

Solubility Data

This compound exists in at least two polymorphic forms, an anhydrous form (Form A) and a dihydrate form (Form B). These forms exhibit different aqueous solubilities.

| Form | Solvent | Solubility | Temperature | Method |

| Form A (Anhydrous) | Water | > 100 mg/mL | Not Specified | Not Specified |

| Form B (Dihydrate) | Water | 14 mg/mL | Not Specified | Not Specified |

Note: The specific experimental conditions for the determination of the above solubility data are not publicly available.

Inferred Experimental Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for this compound is not available, the following is a generalized shake-flask method commonly used in the pharmaceutical industry to determine equilibrium solubility, based on established guidelines[4][5][6].

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound (Form A or Form B)

-

Purified water (USP grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for buntanetap

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of purified water to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies are often conducted to determine the time to reach equilibrium.

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the solid from the solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of buntanetap in the diluted solution using a validated HPLC method.

-

Calculate the solubility in mg/mL by correcting for the dilution factor.

Stability Data

Publicly available quantitative stability data for this compound is limited. However, it is known that the dihydrate form (Form B) possesses greater solid-state stability compared to the anhydrous form (Form A). A new crystalline form of buntanetap has been developed with exceptional stability[7][8].

Inferred Experimental Protocol for Stability Testing

The following is a generalized protocol for stability testing of a new drug substance like this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2)[9][10][11].

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate sample containers (e.g., glass vials with inert stoppers)

-

A validated stability-indicating HPLC method

Procedure:

1. Stress Testing (Forced Degradation): Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is crucial for developing and validating a stability-indicating analytical method.

-

Acid Hydrolysis: Expose this compound solution to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Expose the drug solution to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug substance to high temperature (e.g., 80 °C).

-

Photostability: Expose the solid drug and drug solution to light according to ICH Q1B guidelines.

Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the amount of degradation and identify degradation products.

2. Long-Term and Accelerated Stability Studies: These studies are designed to predict the shelf life of the drug substance.

-

Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, purity, and other relevant parameters using a validated stability-indicating method.

Signaling Pathway and Mechanism of Action

Buntanetap's unique mechanism of action involves the modulation of protein translation. It specifically targets the iron-responsive element (IRE) in the 5' untranslated region (UTR) of messenger RNAs (mRNAs) that code for several neurotoxic proteins.

Caption: Buntanetap's mechanism of action.

Description of the Signaling Pathway: In neurodegenerative diseases, there is an overproduction of neurotoxic proteins. The mRNAs for these proteins contain an iron-responsive element (IRE) in their 5' untranslated region. The Iron Regulatory Protein 1 (IRP1) can bind to this IRE. Buntanetap acts by stabilizing the complex between IRP1 and the IRE on the mRNA. This stabilization prevents the mRNA from binding to the ribosome, thereby inhibiting the translation of the mRNA into the neurotoxic protein. This leads to a reduction in the levels of proteins like amyloid precursor protein (APP), alpha-synuclein, and tau, which are implicated in the pathology of Alzheimer's and Parkinson's diseases.

Experimental Workflow for Solubility and Stability Analysis

The following diagram illustrates a typical workflow for the analysis of solubility and stability of a pharmaceutical compound like this compound.

Caption: Workflow for solubility and stability analysis.

Conclusion

This technical guide summarizes the currently available public information on the solubility and stability of this compound. The existence of different polymorphic forms with distinct solubility profiles highlights the importance of solid-state characterization in the development of this drug candidate. While quantitative stability data is scarce, the identification of a more stable crystalline form is a significant step forward. The elucidation of its mechanism of action provides a strong rationale for its therapeutic potential. Further detailed studies on pH-dependent solubility, forced degradation, and the development of validated stability-indicating methods are crucial for the continued development and eventual regulatory approval of this compound.

References

- 1. alzforum.org [alzforum.org]

- 2. This compound | C24H29N3O8 | CID 134823887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. enamine.net [enamine.net]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Annovis Bio Files Provisional Patent for New Manufacturing Process of Crystalline Form of Buntanetap [annovisbio.com]

- 8. Annovis Bio Files Patent for New Buntanetap Manufacturing Process [synapse.patsnap.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

Buntanetap Tartrate: A Translational Inhibitor for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Buntanetap (formerly known as Posiphen or ANVS401) is an investigational, orally administered small molecule with a novel mechanism of action designed to combat neurodegeneration. Unlike therapies that target a single pathological protein, Buntanetap inhibits the translation of multiple neurotoxic proteins implicated in diseases like Alzheimer's (AD) and Parkinson's (PD), including Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[1][2][3] By modulating the synthesis of these proteins at the mRNA level, Buntanetap aims to interrupt the toxic cascade that leads to impaired synaptic function, axonal transport, neuroinflammation, and eventual nerve cell death.[1][4] Clinical studies have demonstrated a favorable safety profile and have shown promising signals of efficacy in improving cognitive and motor functions in AD and PD patients, respectively.[5][6] This document provides a comprehensive overview of Buntanetap's mechanism of action, summarizes key preclinical and clinical data, details experimental protocols, and outlines its potential as a disease-modifying therapy.

Core Mechanism of Action: Translational Inhibition

Buntanetap's unique therapeutic approach lies in its ability to regulate the production of several key neurotoxic proteins. It achieves this by targeting a conserved iron-responsive element (IRE), a specific stem-loop structure located in the 5' untranslated region (5'UTR) of the messenger RNA (mRNA) for proteins such as APP, tau, αSYN, and TDP-43.[7][8][9]

In states of cellular stress or high intracellular iron, as seen in neurodegenerative diseases, Iron Regulatory Protein 1 (IRP1) releases its hold on the IRE, allowing the mRNA to bind to the ribosome and initiate translation, leading to an overproduction of these neurotoxic proteins.[1][10] Buntanetap strengthens the binding of IRP1 to the IRE.[1][11] This stabilized IRP1-IRE complex physically blocks the mRNA from accessing the ribosome, thereby inhibiting its translation into protein.[1][9] This mechanism effectively reduces the levels of multiple harmful proteins simultaneously, aiming to restore protein homeostasis, reduce inflammation, and improve neuronal function.[2][4]

Potential Therapeutic Applications & Clinical Data

Buntanetap is primarily being investigated for Alzheimer's disease and Parkinson's disease, conditions characterized by the aggregation of neurotoxic proteins.

Alzheimer's Disease (AD)

Clinical trials in patients with early to moderate AD have shown that Buntanetap can improve cognitive function.

Table 1: Summary of Key Clinical Trial Data in Alzheimer's Disease

| Trial Identifier | Phase | Patient Population | N | Dosing | Duration | Key Efficacy Outcomes | Citations |

|---|---|---|---|---|---|---|---|

| NCT04524351 | 2a | Early AD | 14 | 80mg QD vs. Placebo | 25 Days | ADAS-Cog11: 3.3 point (22%) improvement vs. Placebo (p=0.13); 4.4 point (30%) improvement from baseline (p=0.04).WAIS Coding: 23% statistically significant improvement. | [5][8][12][13] |

| NCT05686044 | 2/3 | Mild to Moderate AD (MMSE 14-24) | 325 | 7.5mg, 15mg, 30mg QD vs. Placebo | 3 Months | Mild AD (Biomarker+): Statistically significant improvement in ADAS-Cog11 from baseline for all doses.15mg & 30mg Doses: Statistically significant improvement in ADAS-Cog11 relative to placebo (p=0.042 and p=0.015, respectively). |[6][14] |

Parkinson's Disease (PD)

In patients with PD, Buntanetap has demonstrated improvements in motor function.

Table 2: Summary of Key Clinical Trial Data in Parkinson's Disease

| Trial Identifier | Phase | Patient Population | N | Dosing | Duration | Key Efficacy Outcomes | Citations |

|---|---|---|---|---|---|---|---|

| NCT04524351 | 2a | Early PD | 54 | 5, 10, 20, 40, 80mg QD vs. Placebo | 25 Days | Statistically significant improvements in MDS-UPDRS and WAIS coding .Optimal efficacy observed at 10mg and 20mg doses. | [5][8][10][15] |

| NCT05357989 | 3 | Early PD | 450 | 10mg, 20mg QD vs. Placebo | 6 Months | In patients diagnosed >3 years prior, the 20mg dose led to significant improvements in MDS-UPDRS Part II scores relative to placebo. |[6][10][16] |

Biomarker Modulation

Buntanetap's mechanism is supported by its effects on a range of biomarkers associated with neurodegeneration.

Table 3: Effects of Buntanetap on Key Biomarkers

| Biomarker Category | Specific Marker | Observed Effect | Disease Context | Citations |

|---|---|---|---|---|

| Neurotoxic Proteins | sAPPα, sAPPβ, Total-τ, Phospho-τ, α-Synuclein | Trend towards reduction in CSF | AD & PD | [5][8][17][18] |

| Non-phosphorylated Tau (np-Tau) | Reduction in plasma | AD | [14] | |

| Neuroinflammation | IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduction in plasma vs. placebo | AD | [19] |

| General Inflammatory Markers | Statistically significant reduction | PD | [20] | |

| Axonal Integrity | Neurofilament Light (NFL) | Less increase compared to placebo, suggesting improved axonal integrity | AD & PD | [19][21] |

| Synaptic Function | Neurogranin (NG) | Measured to assess synaptic plasticity | AD & PD |[21] |

Experimental Protocols & Methodologies

The clinical evaluation of Buntanetap has followed rigorous, controlled methodologies to assess its safety, pharmacokinetics, and efficacy.

Phase 2a Study in AD and PD (NCT04524351)

-

Design: A double-blind, placebo-controlled, multi-center study.[5][8]

-

Participants: 14 patients with early AD and 54 patients with early PD were enrolled.[5][8]

-

Intervention: AD patients received either 80mg Buntanetap or a placebo once daily (QD) for 25 days. PD patients were randomized to receive 5mg, 10mg, 20mg, 40mg, 80mg of Buntanetap or a placebo QD for 25 days.[5][8]

-

Endpoints:

-

Assays: CSF and plasma were collected before and after treatment for biomarker analysis.[22] Cognitive and motor functions were assessed using validated scales.

Phase 2/3 Study in AD (NCT05686044)

-

Design: A randomized, double-blind, placebo-controlled study conducted at 54 sites in the US.[14]

-

Participants: 325 patients with mild to moderate AD (MMSE scores between 14 and 24) completed the study. Diagnosis was confirmed with plasma pTau217 biomarker analysis.[14]

-

Intervention: Patients were dosed with a placebo, 7.5mg, 15mg, or 30mg of Buntanetap QD for 3 months.[14]

-

Endpoints:

-

Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and ADCS-Clinician's Global Impression of Change (ADCS-CGIC).[14]

-

Safety and Tolerability

Across multiple clinical trials, Buntanetap has been found to be safe and well-tolerated at doses up to 80mg QD in both AD and PD patients.[5] Most adverse events reported were mild or moderate in severity, short in duration, and resolved without medical intervention.[1] The safety profile appears consistent in carriers of the ApoE4 gene, who are at a higher risk for AD.[1] Doses above 160mg have been associated with gastrointestinal symptoms.[23]

Conclusion

Buntanetap Tartrate represents a promising and differentiated approach to treating complex neurodegenerative diseases. Its unique mechanism of inhibiting the translation of multiple neurotoxic proteins at their source addresses a fundamental, shared pathology of conditions like Alzheimer's and Parkinson's disease. The encouraging safety profile and signals of clinical efficacy in improving both cognitive and motor symptoms, supported by corresponding changes in disease-relevant biomarkers, warrant its continued investigation in larger, long-term clinical trials. If successful, Buntanetap could offer a significant therapeutic advance by potentially modifying the course of these devastating diseases.

References

- 1. Our Science [annovisbio.com]

- 2. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]

- 3. Buntanetap Safe With Signals of Efficacy for Alzheimer Disease and Phase 3 Trials Are Being Initiated - - Practical Neurology [practicalneurology.com]

- 4. Annovis Bio Announces Positive FDA Notice For Buntanetap Phase 3 Clinical Trial In Parkinson's Disease [annovisbio.com]

- 5. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. alzforum.org [alzforum.org]

- 8. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]

- 9. m.youtube.com [m.youtube.com]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurologylive.com [neurologylive.com]

- 13. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]

- 14. Data from Phase2/3 Clinical Study in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

- 16. trial.medpath.com [trial.medpath.com]

- 17. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jnnp.bmj.com [jnnp.bmj.com]

- 19. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]

- 20. Annovis Bio Announces Positive Phase 2 Data: ANVS401 Significantly Lowers Inflammatory Markers in Parkinson's Patients [annovisbio.com]

- 21. BUNTANETAP, A NOVEL TRANSLATIONAL INHIBITOR OF MULTIPLE NEUROTOXIC PROTEINS, PROVES TO BE SAFE AND PROMISING IN BOTH ALZHEIMER’S AND PARKINSON’S PATIENTS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 22. Annovis Bio Announces Positive Phase 2 Data - Interim Data Shows ANVS401 Improves Speed and Coordination in Parkinson's Patients [annovisbio.com]

- 23. Buntanetap - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Early Research on Buntanetap Tartrate's Effects on Protein Aggregation

Abstract: This technical guide provides a comprehensive overview of the early research into Buntanetap Tartrate (formerly known as Posiphen or ANVS401), focusing on its novel mechanism of action and its effects on the aggregation of key neurotoxic proteins. Buntanetap is an orally administered small molecule designed to inhibit the translation of multiple proteins implicated in neurodegenerative diseases, including Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[1][2] This document details the fundamental signaling pathways, summarizes quantitative data from seminal preclinical and clinical studies, and provides methodologies for the key experiments that form the basis of our understanding of Buntanetap's therapeutic potential.

Core Mechanism of Action: Translational Inhibition

Early research identified Buntanetap as a translational inhibitor of neurotoxic proteins.[1] Unlike therapies that target downstream protein aggregates, Buntanetap intervenes at the nascent stage of protein synthesis. The mRNAs of several neurotoxic proteins, including APP, tau, and α-synuclein, share a conserved structural feature in their 5'-untranslated region (5'-UTR): an atypical iron-response element (IRE).[2][3][4]

Under normal physiological conditions, Iron Regulatory Protein 1 (IRP1) can bind to this IRE, which physically blocks the mRNA from associating with the ribosome, thereby inhibiting translation.[3][4][5] In neurodegenerative states, elevated intracellular iron levels can disrupt this binding, leading to the chronic or acute overexpression of these neurotoxic proteins.[3] Buntanetap's primary mechanism involves strengthening the binding of IRP1 to the mRNA's IRE stem-loop.[1][2][3] This action prevents the release and subsequent translation of the mRNA, effectively reducing the synthesis of multiple harmful proteins simultaneously and helping to restore protein homeostasis.[1][3]

Preclinical Research and Experimental Protocols

Initial investigations into Buntanetap's efficacy were conducted in both cell culture and animal models of neurodegeneration. These studies were crucial for establishing the drug's ability to lower levels of target proteins and restore function.[6][7]

In Vitro Studies in Human Neuroblastoma Cells

Early in vitro experiments demonstrated that Posiphen could dose- and time-dependently reduce levels of APP and its proteolytic fragment, amyloid-β (Aβ).[6]

Experimental Protocol: APP and Aβ Quantification in Cell Culture

-

Cell Line: Human neuroblastoma (SK-N-SH) cells were cultured under standard conditions.[6]

-

Treatment: Cells were treated with varying concentrations of Posiphen for a specified duration (e.g., 16 hours).[6]

-

Protein Extraction: Following treatment, intracellular proteins were extracted, and the cell culture medium was collected to measure secreted proteins.

-

Quantification:

-

Analysis: Protein levels in treated cells were compared to vehicle-treated controls to determine the percentage reduction.

In Vivo Studies in Mouse Models

The effects of Buntanetap were validated in various animal models, demonstrating its ability to reduce neurotoxic protein levels in the brain and improve cognitive and functional outcomes.[4][6][8]

Experimental Protocol: In Vivo Efficacy in Mice

-

Animal Models:

-

Drug Administration: Mice were administered Posiphen orally or via injection at various doses (e.g., 7.5-75 mg/kg) daily for an extended period (e.g., 21 consecutive days).[6]

-

Behavioral Testing: Cognitive functions such as spatial working memory and contextual fear learning were assessed using standardized behavioral tests.[4]

-

Tissue Analysis: After the treatment period, brain tissue was harvested. Levels of total APP, Aβ40, and Aβ42 were quantified from brain homogenates using ELISA and Western blotting.[6]

Table 1: Summary of Buntanetap (Posiphen) Effects in Preclinical Models

| Model System | Treatment Details | Key Outcome Measured | Quantitative Result | Citation(s) |

| Human Neuroblastoma Cells | Dose- and time-dependent | APP and Aβ levels | Reduction in APP synthesis rate | [6] |

| Wild-Type Mice | 7.5-75 mg/kg daily for 21 days | Total APP, Aβ40, Aβ42 in brain | Significant decrease in APP; Significant lowering of Aβ40/42 at ≥15 mg/kg | [6] |

| Alzheimer's Mouse Models | N/A | Toxic beta-amyloid accumulation | 5–20% reduction | [9] |

Early Clinical Investigations

Following promising preclinical results, Buntanetap was advanced to clinical trials to assess its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Proof-of-Concept in Mild Cognitive Impairment (MCI)

An early proof-of-concept study focused on target engagement, measuring the direct impact of Posiphen on APP and its fragments in the cerebrospinal fluid (CSF) of patients with MCI.[10]

Experimental Protocol: CSF Biomarker Analysis

-

Study Design: Patients with MCI were administered Posiphen (4 x 60 mg) for 10 days.[2][11]

-

CSF Collection: CSF samples were collected from participants before and after the treatment period.

-

Biomarker Quantification: Levels of soluble APPα (sAPPα), soluble APPβ (sAPPβ), and Aβ42 were measured using highly sensitive immunoassays (AlphaLisa and MSD).[10]

-

Analysis: Changes in biomarker concentrations from baseline were calculated to demonstrate target engagement.

Table 2: Effects of Posiphen on CSF Biomarkers in MCI Patients

| Biomarker | Assay Method | Mean % Change from Baseline | Citation(s) |

| sAPPα | AlphaLisa | -59.9% | [10] |

| sAPPβ | AlphaLisa | -57.7% | [10] |

| sAPPα | MSD | -34.1% | [10] |

| sAPPβ | MSD | -34.0% | [10] |

| Aβ42 | AlphaLisa / Innogenetics | -45.2% to -51.4% (Trend) | [10] |

Phase 2a Study in Early Alzheimer's and Parkinson's Disease (NCT04524351)

This double-blind, placebo-controlled study was designed to evaluate the safety and efficacy of Buntanetap over a longer period in patients with early-stage neurodegenerative diseases.[12][13][14]

Experimental Protocol: Phase 2a Clinical Trial

-

Participants: The study enrolled 14 patients with early Alzheimer's Disease (AD) and 54 with early Parkinson's Disease (PD).[13]

-

Design: A double-blind, placebo-controlled, multi-center trial.[13]

-

Intervention: AD patients received either 80mg of Buntanetap or a placebo once daily for approximately 25 days.[12][13]

-

Primary and Secondary Endpoints: The primary endpoint was safety and tolerability. The secondary endpoint was the pharmacokinetics of Buntanetap.[13]

-

Exploratory Endpoints:

Table 3: Cognitive Outcomes in Early AD Patients (Phase 2a, NCT04524351)

| Assessment Measure | Result | Statistical Significance | Citation(s) |

| ADAS-Cog11 Improvement (vs. Baseline) | 4.4 point improvement | Statistically Significant (30% improvement) | [9][15] |

| ADAS-Cog11 Improvement (vs. Placebo) | 3.3 point improvement | Statistically Significant (22% improvement) | [9][12] |

| WAIS Coding Test (vs. Baseline) | 23% improvement | Statistically Significant | [9][12][15] |

Summary of Multi-Target Effects on Protein Aggregation

The foundational research on Buntanetap establishes its unique position as a therapeutic agent capable of simultaneously downregulating the production of several key proteins that aggregate and cause toxicity in a variety of neurodegenerative diseases. By targeting a common regulatory element in the mRNA of APP, tau, and α-synuclein, Buntanetap interrupts the toxic cascade at its source, before the proteins are synthesized and have a chance to misfold and aggregate.[1][16] This multi-target approach holds the potential to provide broader clinical benefits than therapies focused on a single neurotoxic species.[13]

Conclusion

The early research on this compound provides a strong foundation for its development as a treatment for neurodegenerative diseases. Preclinical and early clinical studies have consistently demonstrated its ability to engage its target and reduce the synthesis of key neurotoxic proteins, including APP, Aβ, tau, and α-synuclein. The quantitative data from these initial phases show not only a significant reduction in disease-related biomarkers but also corresponding improvements in cognitive function in patients with early Alzheimer's Disease. The novel mechanism of inhibiting mRNA translation offers a distinct and promising upstream approach to mitigating the complex pathology of protein aggregation disorders.

References

- 1. Our Science [annovisbio.com]

- 2. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]

- 3. youtube.com [youtube.com]

- 4. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 6. researchgate.net [researchgate.net]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. Annovis Bio's Lead Candidate ANVS401 Improves Cognitive and Functional Outcomes in Stroke Mice Study [annovisbio.com]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. jnnp.bmj.com [jnnp.bmj.com]

- 11. neurologylive.com [neurologylive.com]

- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 13. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hawaiineuroscience.com [hawaiineuroscience.com]

- 15. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]

- 16. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]

Investigational Studies of Buntanetap Tartrate in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap tartrate (formerly known as posiphen or ANVS401) is an orally bioavailable, small-molecule translational inhibitor of neurotoxic proteins currently under investigation for the treatment of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Developed by Annovis Bio, Buntanetap's mechanism of action involves the inhibition of the synthesis of multiple neurotoxic proteins, which in turn mitigates downstream pathological effects, including neuroinflammation. This technical guide provides a comprehensive overview of the existing investigational studies of this compound, with a specific focus on its role in modulating neuroinflammatory pathways.

Core Mechanism of Action

Buntanetap targets the translation of several neurotoxic proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein (α-syn).[1] This is achieved through its interaction with the iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins. Buntanetap is believed to enhance the binding of iron regulatory protein 1 (IRP1) to the IRE, which subsequently inhibits the translation of the mRNA into protein. By reducing the production of these key pathological proteins, Buntanetap aims to disrupt the toxic cascade that leads to synaptic dysfunction, axonal transport impairment, and neuroinflammation.[2]

Signaling Pathway of Buntanetap's Action on Neurotoxic Protein Translation

The following diagram illustrates the proposed mechanism of action of Buntanetap in inhibiting the translation of neurotoxic proteins.

Preclinical and Clinical Evidence of Anti-Neuroinflammatory Effects

Investigational studies have provided evidence for the anti-inflammatory effects of Buntanetap in both preclinical models and clinical trials.

Preclinical Studies

Preclinical research in animal models has demonstrated that Buntanetap can reduce neuroinflammation.[3] These studies have shown that by lowering the levels of neurotoxic proteins, Buntanetap can lead to a reduction in inflammatory markers in the brain. However, specific quantitative data from these preclinical studies, such as percentage reduction of specific cytokines, are not yet extensively published in peer-reviewed literature.

Clinical Studies

Clinical trials have further substantiated the anti-inflammatory potential of Buntanetap. A key study in this regard is the Phase 2/3 clinical trial in patients with Alzheimer's disease (NCT05686044).

Phase 2/3 Study in Alzheimer's Disease (NCT05686044)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Buntanetap in patients with mild to moderate AD. An analysis of patient samples from this study revealed a reduction in key biomarkers of neuroinflammation and neurodegeneration in the treatment group compared to the placebo group.[1][4]

Biomarkers of Neuroinflammation and Neurodegeneration

The following table summarizes the reported changes in inflammatory and neurodegenerative markers from the NCT05686044 study. It is important to note that while the reduction of these markers has been announced, the full quantitative data, including percentage changes and statistical significance, are anticipated to be presented at the Clinical Trials on Alzheimer's Disease (CTAD) conference in December 2025.[1]

| Biomarker Category | Marker | Direction of Change with Buntanetap | Quantitative Data (vs. Placebo) |

| Pro-inflammatory Cytokines | Interleukin-5 (IL-5) | Reduced | Data pending presentation at CTAD 2025 |

| Interleukin-6 (IL-6) | Reduced | Data pending presentation at CTAD 2025 | |

| S100A12 | Reduced | Data pending presentation at CTAD 2025 | |

| Interferon-gamma (IFN-γ) | Reduced | Data pending presentation at CTAD 2025 | |

| Growth Factor Receptor | Insulin-like growth factor 1 receptor (IGF1R) | Reduced | Data pending presentation at CTAD 2025 |

| Neuronal Damage | Neurofilament Light Chain (NFL) | Reduced | Data pending presentation at CTAD 2025 |

Other Clinical Observations

Earlier studies with Buntanetap (then known as Posiphen) in patients with Parkinson's disease also reported reductions in inflammatory markers. Notably, significant reductions in soluble Triggering Receptor Expressed on Myeloid cells 2 (sTREM2) and Glial Fibrillary Acidic Protein (GFAP) were observed.[5]

| Biomarker | Disease Cohort | Reported Reduction | Statistical Significance |

| sTREM2 | Parkinson's Disease | 43% | Reported as significant |

| GFAP | Parkinson's Disease | 28% | Reported as significant |

| YKL-40 | Parkinson's Disease | 55% | Did not meet statistical significance |

Experimental Protocols

Detailed experimental protocols for the biomarker analyses in the Buntanetap clinical trials are not yet publicly available in their entirety. However, based on common practices for measuring cytokines and other protein biomarkers in clinical studies, the following methodologies are likely to have been employed.

Cytokine and Chemokine Measurement

Methodology: Multiplex immunoassay, such as a cytometric bead array (CBA) or Luminex-based assay.

General Protocol Outline:

-

Sample Collection and Processing: Whole blood is collected from trial participants. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

-

Assay Procedure:

-

A mixture of capture beads, each coated with a specific antibody for a target cytokine (e.g., IL-5, IL-6), is prepared.

-

Patient samples (plasma or serum) are incubated with the bead mixture, allowing the cytokines to bind to their respective capture antibodies.

-

A fluorescently labeled detection antibody cocktail, specific for each cytokine, is added to the mixture, forming a "sandwich" complex (capture antibody - cytokine - detection antibody).

-

The beads are washed to remove unbound reagents.

-

The fluorescence intensity of the beads is measured using a flow cytometer or a specialized Luminex instrument.

-

-

Data Analysis: The concentration of each cytokine in the sample is determined by comparing its fluorescence intensity to a standard curve generated from known concentrations of recombinant cytokines.

Neurofilament Light Chain (NFL) Measurement

Methodology: Single-molecule array (Simoa) immunoassay.

General Protocol Outline:

-

Sample Collection and Processing: Cerebrospinal fluid (CSF) or blood (plasma or serum) is collected and stored at -80°C.

-

Assay Procedure:

-

Samples are incubated with paramagnetic beads coated with an anti-NFL capture antibody.

-

After washing, a biotinylated anti-NFL detection antibody is added.

-

Streptavidin-β-galactosidase is then added, which binds to the biotinylated detection antibody.

-

The beads are washed and resuspended in a resorufin β-D-galactopyranoside (RGP) substrate.

-

The beads are loaded into a Simoa disc containing thousands of microwells, each large enough to hold a single bead.

-

The disc is sealed, and the β-galactosidase on the beads hydrolyzes the RGP substrate, generating a fluorescent signal in the wells containing an immunocomplex.

-

-

Data Analysis: The instrument counts the number of "on" wells (fluorescent) versus "off" wells (non-fluorescent). The concentration of NFL is calculated based on a standard curve, allowing for highly sensitive quantification.

Experimental Workflow for Biomarker Analysis in Clinical Trials

The following diagram outlines a typical workflow for the analysis of neuroinflammatory biomarkers in a clinical trial setting for a drug like Buntanetap.

Conclusion and Future Directions

The available evidence from investigational studies suggests that this compound holds promise as a therapeutic agent that can modulate neuroinflammation in neurodegenerative diseases. Its unique mechanism of action, targeting the translation of multiple neurotoxic proteins, appears to have a downstream effect on key inflammatory pathways. The reduction in a panel of pro-inflammatory cytokines and a marker of neuronal damage in a Phase 2/3 study in Alzheimer's disease provides clinical support for its anti-neuroinflammatory properties.

Future research, particularly the full disclosure of quantitative data from ongoing and completed clinical trials, will be crucial for a more in-depth understanding of Buntanetap's efficacy in mitigating neuroinflammation. The upcoming presentation at the CTAD 2025 conference is highly anticipated for providing these detailed insights. Furthermore, elucidation of the specific intracellular signaling cascades that are modulated by the reduction in neurotoxic proteins will provide a more complete picture of Buntanetap's anti-inflammatory mechanism. Continued investigation in this area is warranted to fully characterize the therapeutic potential of Buntanetap in the complex landscape of neurodegenerative diseases.

References

- 1. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]

- 2. Annovis Bio Unveils New Clinical Data on Buntanetap at CTAD 2025 [sahmcapital.com]

- 3. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]

- 4. Annovis Shows Biomarker Reductions in Phase 2/3 AD Patients | ANVS Stock News [stocktitan.net]

- 5. alzforum.org [alzforum.org]

Methodological & Application

Application Note: Protocol for Dissolving Buntanetap Tartrate in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buntanetap, also known as Posiphen or ANVS401, is an orally available small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3] Its mechanism involves targeting the iron-responsive element (IRE) in the 5'-untranslated region of messenger RNA (mRNA) for proteins such as Amyloid Precursor Protein (APP), alpha-synuclein (αSyn), Tau, and Huntingtin (HTT).[2][4][5] By modulating the translation of these specific mRNAs, Buntanetap leads to a reduction in the corresponding neurotoxic proteins, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6][7] The compound has also been noted for its anti-inflammatory effects.[4][5] This document provides a detailed protocol for the dissolution of Buntanetap L-Tartrate in Dimethyl Sulfoxide (DMSO) for research applications.

Quantitative Data: Solubility

The solubility of Buntanetap and its L-Tartrate salt in DMSO is summarized below. It is crucial to use newly opened, hygroscopic DMSO for optimal solubility.[8]

| Compound Name | CAS Number | Molecular Weight | Solvent | Maximum Solubility | Molar Concentration | Notes |

| Buntanetap | 116839-68-0 | 337.42 g/mol | DMSO | 230 mg/mL | 681.64 mM | Requires ultrasonication[9] |

| Buntanetap L-Tartrate | 865795-23-9 | 487.50 g/mol | DMSO | 100 mg/mL | 205.13 mM | Requires ultrasonication[5][8] |

Experimental Protocol: Preparation of Buntanetap Tartrate Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of Buntanetap L-Tartrate in DMSO.

3.1 Materials and Equipment

-

Buntanetap L-Tartrate powder (CAS: 865795-23-9)

-

Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Ultrasonic water bath

3.2 Procedure

-

Preparation: Work in a clean, designated area. Ensure all equipment is calibrated and sterile where necessary.

-

Weighing: Accurately weigh the desired amount of Buntanetap L-Tartrate powder using an analytical balance.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of Buntanetap L-Tartrate).

-

Dissolution:

-

Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[5][8]

-

For short-term storage (up to 1 month), store at -20°C.[5][8]

-

Ensure vials are sealed tightly to prevent moisture absorption.[5][8]

-

3.3 Experimental Workflow Diagram

Caption: A flowchart of the protocol for dissolving this compound in DMSO.

Mechanism of Action: Signaling Pathway

Buntanetap's primary mechanism involves the inhibition of neurotoxic protein synthesis.[3][6] In neurodegenerative diseases, elevated intracellular iron levels can cause the Iron Regulatory Protein 1 (IRP1) to dissociate from the Iron-Responsive Element (IRE) located in the 5' untranslated region of certain mRNAs.[3][4] This dissociation allows ribosomes to access the mRNA and begin translation, leading to an overproduction of neurotoxic proteins like APP, α-synuclein, and Tau.[2] The accumulation of these proteins contributes to a toxic cascade, resulting in impaired axonal transport, neuroinflammation, and eventual nerve cell death.[3][7]

Buntanetap intervenes by binding to the IRE/IRP1 complex.[4] This action strengthens the bond, preventing the mRNA from being released for translation even in the presence of high iron concentrations.[3] By inhibiting the translation of these specific mRNAs, Buntanetap effectively reduces the levels of multiple neurotoxic proteins simultaneously, aiming to restore protein homeostasis, improve neuronal function, and halt the progression of neurodegeneration.[1][3]

Caption: Buntanetap inhibits the translation of neurotoxic proteins by stabilizing the IRP1-IRE complex.

References

- 1. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]

- 2. youtube.com [youtube.com]

- 3. Our Science [annovisbio.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. What is Buntanetap used for? [synapse.patsnap.com]

- 7. Annovis Bio Provides Data Announcement Update for the Phase II/III Study of Buntanetap in Alzheimerâs Disease [annovisbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Buntanetap Tartrate in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction Buntanetap Tartrate (formerly known as Posiphen or ANVS401) is an orally administered small molecule inhibitor of neurotoxic protein synthesis, under investigation for the treatment of Alzheimer's disease (AD) and other neurodegenerative disorders.[1][2] Its mechanism of action involves the inhibition of the translation of multiple proteins implicated in neurodegeneration, including Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[3][4][5] Preclinical studies in various mouse models of Alzheimer's disease have demonstrated Buntanetap's potential to reduce the production of these neurotoxic proteins, reverse cognitive deficits, and modulate associated pathologies.[6][7][8] These notes provide a summary of key quantitative data and detailed protocols for the administration and evaluation of Buntanetap in relevant mouse models.

Mechanism of Action

Buntanetap functions as a translational inhibitor of neurotoxic aggregating proteins.[9] The messenger RNAs (mRNAs) of proteins like APP, tau, and αSYN contain a conserved atypical iron-responsive element (IRE) in their 5' untranslated region (5'-UTR).[9][10] In states of high intracellular iron, which can occur during aging and in neurodegenerative diseases, the Iron Regulatory Protein 1 (IRP1) has a lower affinity for this IRE, allowing the mRNA to be translated by ribosomes.[4][9] Buntanetap strengthens the binding of IRP1 to the IRE on these specific mRNAs.[4] This enhanced binding prevents the mRNA from associating with the ribosome, thereby inhibiting the translation and synthesis of the neurotoxic proteins.[4][9] By down-regulating the production of multiple pathogenic proteins simultaneously, Buntanetap aims to restore cellular homeostasis, improve axonal transport and synaptic function, and reduce neuroinflammation.[3][8][11]

Quantitative Data from Mouse Model Studies

The following tables summarize the reported effects of Buntanetap (Posiphen) administration in transgenic mouse models of Alzheimer's disease.

Table 1: Biochemical Outcomes

| Mouse Model | Treatment (Dose, Route, Duration) | Parameter Measured | Result | Reference |

| APP/PS1 | 25 mg/kg, p.o., daily | APP & related peptides | Prolonged reduction for at least 9 hours post-dose. | [6] |

| APPSWE | ≥15 mg/kg, daily, 21 days | Aβ40 and Aβ42 levels | Significantly lowered compared to controls. | [12] |

| APPSWE | 7.5-75 mg/kg, daily, 21 days | Total APP levels | Significantly decreased in a dose-dependent manner. | [12] |

| APPSWE | ≥15 mg/kg, daily, 21 days | β-secretase activity | Significantly reduced. | [12] |

| Ts65Dn (Down Syndrome) | 50 mg/kg/day, i.p., 26 days | Full-length APP, CTFs, Aβ42 | Levels normalized or reduced. | [7] |

| Ts65Dn (Down Syndrome) | 50 mg/kg/day, i.p., 26 days | Phosphorylated tau | Levels reduced. | [7] |

| Alzheimer's Models (general) | Not Specified | Beta-amyloid accumulation | Lessened by 5-20%. | [13] |

Table 2: Cognitive and Functional Outcomes

| Mouse Model | Treatment (Dose, Route, Duration) | Behavioral/Functional Test | Result | Reference |

| APP/PS1 | 25 mg/kg, p.o., daily | Spatial Working Memory | Impairments normalized. | [6] |

| APP/PS1 | 25 mg/kg, p.o., daily | Contextual Fear Learning | Impairments normalized. | [6] |

| APP/PS1 | 25 mg/kg, p.o., daily | Synaptic Function (LTP) | Impairments normalized. | [6] |

| Ts65Dn (Down Syndrome) | 50 mg/kg/day, i.p., 26 days | TrkB/MAPK/CREB signaling | Deficits in activation reversed. | [7] |

| 7 Animal Models (incl. AD mice) | Not Specified | General Function | Fully recovered function reported. | [14][15] |

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to Alzheimer's disease mouse models, based on methodologies described in the literature.

Protocol 1: Oral Gavage Administration of Buntanetap

Objective: To administer a precise dose of this compound orally to mice for pharmacokinetic, pharmacodynamic, and efficacy studies.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile water, 0.5% methylcellulose)

-

Animal balance

-

20-gauge, 1.5-inch curved disposable feeding needles

-

1 mL syringes

-

APP/PS1 transgenic mice or other appropriate AD model[6]

-

Wild-type littermates (as controls)

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of Buntanetap based on the mean body weight of the mice and the target dose (e.g., 25 mg/kg).[6]

-

Dissolve or suspend the calculated weight of this compound in the appropriate volume of vehicle to achieve the final desired concentration (typically for a dosing volume of 5-10 mL/kg).

-

Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.

-

Insert the feeding needle gently into the mouth, passing it over the tongue towards the esophagus.

-

Advance the needle until the tip is estimated to be in the stomach. Do not force the needle if resistance is met.

-

Slowly depress the syringe plunger to deliver the calculated volume.

-

Withdraw the needle smoothly and return the mouse to its home cage.

-

-

Post-Dosing Monitoring:

-

Observe the animal for at least 15-30 minutes post-administration for any signs of distress, such as choking, gagging, or respiratory difficulty.

-

Continue daily administration for the duration of the study (e.g., 21 consecutive days).[12]

-

Protocol 2: Assessment of Spatial Working Memory (Y-Maze)

Objective: To evaluate the effect of Buntanetap on short-term spatial working memory, a cognitive domain often impaired in AD mouse models.[6]

Materials:

-

Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) at 120° angles.

-

Video tracking software (e.g., ANY-maze, EthoVision).

-

Buntanetap-treated and vehicle-treated mice.

Procedure:

-

Habituation:

-

Gently place each mouse in the center of the Y-maze and allow it to explore freely for 8 minutes. This is done one day prior to testing to reduce novelty-induced stress.

-

-

Testing:

-

Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for 5-8 minutes.

-

Record the sequence of arm entries using the video tracking software. An arm entry is defined as all four paws entering the arm.

-

-

Data Analysis:

-

A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA).

-

Calculate the percentage of spontaneous alternation using the formula: % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100

-

Compare the mean % alternation between Buntanetap-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). Higher % alternation indicates better spatial working memory.

-

Protocol 3: Biochemical Analysis of Brain Tissue

Objective: To quantify the levels of APP, Aβ, and other relevant biomarkers in the brains of treated mice to assess target engagement and pharmacodynamic effects.

Materials:

-

Anesthetic (e.g., isoflurane) and euthanasia supplies (e.g., CO2 chamber, cervical dislocator).

-

Ice-cold phosphate-buffered saline (PBS).

-

Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Dounce homogenizer or mechanical bead beater.

-

Microcentrifuge.

-